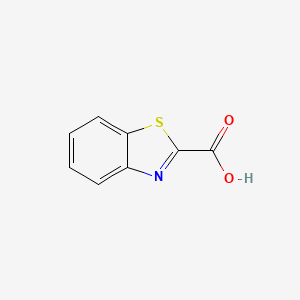

Benzothiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVDQMYRPUHXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342850 | |

| Record name | 1,3-Benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-04-6 | |

| Record name | 1,3-Benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzothiazole-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzothiazole-2-carboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of benzothiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features make it a valuable intermediate in the synthesis of various biologically active molecules.[1]

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is characterized by a high melting point and limited solubility in water, though it is soluble in many organic solvents.[1] The acidic nature of this compound is attributed to its carboxylic acid group.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂S | [2] |

| Molecular Weight | 179.20 g/mol | [2] |

| IUPAC Name | 1,3-benzothiazole-2-carboxylic acid | [2] |

| CAS Number | 3622-04-6 | [2] |

| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)O | [2] |

| InChIKey | UUVDQMYRPUHXPB-UHFFFAOYSA-N | [2] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 106 °C (decomposes)[3][4], 196 - 200 °C[1], ~220-225 °C[1] | Multiple sources report varying melting points, suggesting possible differences in crystalline form or purity. |

| Boiling Point | 378.5 °C[3], 393.4 °C at 760 mmHg[1] | |

| pKa | 2.63[1], 2.92[3] | |

| Solubility | Slightly soluble in water | [1] |

| Density | 1.481 - 1.6 g/cm³ | [1] |

Chemical Structure

The structure of this compound consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group attached at the 2-position of the thiazole ring. This planar, aromatic system is the basis for its chemical reactivity and biological activity.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the oxidation of 2-methylbenzothiazole.

Protocol: Oxidation of 2-Methylbenzothiazole [5]

This protocol is adapted from a patented method and may require optimization.

Materials:

-

2-methylbenzothiazole

-

Sodium hydroxide

-

Ethanol

-

Water

-

Mononuclear metalloporphyrin catalyst (e.g., tetrakis-(p-chlorophenyl)iron porphyrin)

-

Oxygen or 30% Hydrogen peroxide

-

Hydrochloric acid

Procedure:

-

In a high-pressure reactor, combine 2-methylbenzothiazole, sodium hydroxide, and a solvent mixture of ethanol and water.

-

Add a catalytic amount (10-200 ppm) of the mononuclear metalloporphyrin catalyst.

-

Pressurize the reactor with oxygen (0.5-2.0 MPa) or add 30% hydrogen peroxide as the oxidant.

-

Heat the reaction mixture to 40-140°C and maintain for 2-12 hours.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Acidify the solution with hydrochloric acid to precipitate the this compound.

-

Collect the product by filtration and purify by recrystallization.

-

The conversion and yield can be determined by High-Performance Liquid Chromatography (HPLC).[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Analysis

A reverse-phase HPLC method can be developed for the analysis of this compound, adapted from methods for similar compounds.[6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) at a controlled pH. The exact ratio should be optimized for best separation.

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the compound has maximum absorbance (this should be determined by a UV scan).

-

Inject the standards and the sample solution into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural confirmation.

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Analysis:

-

Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants should be compared with literature values or predicted data to confirm the structure.

Logical Workflow: From Synthesis to Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activities and Potential Applications

Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[7][8] This makes this compound a key starting material for the development of new therapeutic agents.[1] The benzothiazole core is also a structural component of luciferin, the light-emitting compound found in fireflies, highlighting its significance in biological systems.[9] Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is an active area of investigation.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. This compound | 3622-04-6 [amp.chemicalbook.com]

- 5. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Benzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of benzothiazole-2-carboxylic acid, a vital heterocyclic compound used as an intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1] The document details its melting point and solubility characteristics, supported by established experimental protocols.

Core Physical and Chemical Properties

This compound (CAS: 3622-04-6) is a solid, typically appearing as a white to light yellow powder under normal conditions.[2] Its molecular structure, featuring a benzene ring fused to a thiazole ring with a carboxylic acid group at the 2-position, dictates its physicochemical behavior. The rigid, planar benzothiazole moiety contributes to strong intermolecular forces, influencing properties like its melting point and solubility.[2]

Table 1: General Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₂S | [3] |

| Molecular Weight | 179.2 g/mol | [3][4] |

| Appearance | White to light yellow powder | [2] |

| Density | 1.481 - 1.508 g/cm³ | [2][3] |

| pKa | 2.63 | [2] |

| Boiling Point | 393.4 °C at 760 mmHg | [2] |

Melting Point

The melting point of a crystalline solid is a critical indicator of purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden this range. Reported values for this compound show some variation, which may be attributed to differences in sample purity or experimental conditions.

Table 2: Reported Melting Point of this compound

| Melting Point Range (°C) | Source(s) |

| 196 - 200 | [2] |

| 220 - 225 | [2] |

The high melting point is attributed to the strong intermolecular forces and stable molecular structure of the compound, requiring significant thermal energy to transition from a solid to a liquid state.[2]

A standard method for determining the melting point of an organic solid involves using a capillary tube and a heating apparatus, such as a Mel-Temp device or a Thiele tube.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating apparatus alongside a calibrated thermometer.

-

Initial Rapid Heating: An initial, rapid determination is often performed to find the approximate melting point.

-

Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: The heating rate is then reduced to a slow and steady 1-2°C per minute. This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Replicates: The process should be repeated at least twice to ensure consistency.

Solubility Profile

The solubility of this compound is dictated by the polarity of its molecular structure. The presence of the non-polar benzothiazole ring system and the polar carboxylic acid group results in differential solubility across various solvents.[2]

Table 3: Solubility of this compound

| Solvent | Solvent Type | Solubility | Rationale | Source(s) |

| Water | Polar Protic | Slightly Soluble | While the carboxyl group can form hydrogen bonds, the large non-polar benzothiazole ring limits interaction with polar water molecules. | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good Solubility | The compound has good solubility in this organic solvent. | [2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good Solubility | The compound has good solubility in this organic solvent. | [2] |

| Ethanol | Polar Protic | Soluble | Benzothiazole compounds generally show favorable solubility in organic media like ethanol. | [5] |

| Methanol | Polar Protic | Soluble | Benzothiazole compounds generally show favorable solubility in organic media like methanol. | [5] |

This solubility profile is critical for selecting appropriate solvents for chemical reactions, purification processes, and formulation development.[2]

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6]

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent.

-

Equilibration: The vial is sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[6]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation, followed by filtration of the supernatant through a fine-pored filter (e.g., 0.22 µm syringe filter) to remove any remaining microparticles.[6]

-

Sample Dilution: A precise volume of the clear, saturated filtrate is accurately diluted with a suitable solvent to bring the analyte concentration into the linear range of the quantification method.[6]

-

Quantification: The concentration of the dissolved compound in the diluted sample is determined using a calibrated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[6]

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The final value is typically expressed in units of mg/mL or mol/L.[6]

Visualized Workflows and Pathways

To further illustrate the context in which these physical properties are relevant, the following diagrams depict a common synthesis route and the experimental workflow for solubility determination.

References

- 1. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

Synthesis of Benzothiazole-2-carboxylic Acid from 2-Methylbenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzothiazole-2-carboxylic acid from 2-methylbenzothiazole, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic methodologies: a classical oxidation using potassium permanganate and a modern catalytic approach employing metalloporphyrins. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Introduction: The Significance of this compound

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The benzothiazole scaffold is a crucial pharmacophore found in a wide array of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules in drug discovery and development. Its derivatives are being investigated for a range of therapeutic applications, underscoring the importance of efficient and scalable synthetic routes to this key intermediate.

Synthetic Pathways from 2-Methylbenzothiazole

The primary strategy for the synthesis of this compound from 2-methylbenzothiazole involves the oxidation of the 2-methyl group. This guide focuses on two distinct and effective methods to achieve this transformation.

Method 1: Potassium Permanganate Oxidation

A well-established method for the oxidation of methylarenes to carboxylic acids involves the use of strong oxidizing agents like potassium permanganate. This approach is robust and can be performed with readily available reagents.

Method 2: Catalytic Oxidation with Metalloporphyrins

A more contemporary and "green" approach utilizes metalloporphyrin catalysts in the presence of an oxidant such as molecular oxygen or hydrogen peroxide. This method often proceeds under milder conditions and can offer improved selectivity and environmental compatibility.[1]

Comparative Data of Synthetic Methods

The selection of a synthetic method often depends on factors such as yield, reaction conditions, and scalability. The following table summarizes the quantitative data for the two described methods.

| Parameter | Method 1: Potassium Permanganate Oxidation | Method 2: Metalloporphyrin Catalytic Oxidation |

| Starting Material | 2-Methylbenzothiazole | 2-Methylbenzothiazole |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | Oxygen (O₂) or 30% Hydrogen Peroxide (H₂O₂) |

| Catalyst | None | Mononuclear Metalloporphyrin (e.g., Tetrakis-(p-methoxyphenyl) iron porphyrin) |

| Solvent | Water | Water/Ethanol mixture |

| Auxiliary Reagent | Sodium carbonate (Na₂CO₃) | Sodium hydroxide (NaOH) |

| Temperature | Reflux | 40-140°C |

| Time | Not specified | 2-12 hours |

| Pressure | Atmospheric | 0.5-2.0 MPa (for O₂) |

| Conversion of 2-Methylbenzothiazole | Not specified | 14.61% - 32.27%[1] |

| Selectivity for this compound | Not specified | 41.26% - 93.17%[1] |

| Yield of this compound | Not specified | 7.65% - 15.5%[1] |

Detailed Experimental Protocols

Protocol for Method 1: Potassium Permanganate Oxidation

This protocol is based on the procedure reported by Vamsi Krishna K. et al.[1]

Materials:

-

2-Methylbenzothiazole (5.5 mmol)

-

Sodium carbonate (5.0 mmol)

-

Potassium permanganate (13.6 mmol)

-

Deionized water (80 ml)

-

Dilute sulfuric acid

-

Sodium metabisulfite

-

Dichloromethane

Procedure:

-

Suspend 2-methylbenzothiazole in a round-bottomed flask containing boiling deionized water and sodium carbonate.

-

Gradually add potassium permanganate to the suspension.

-

Heat the mixture under reflux until the characteristic pink color of the permanganate disappears.

-

Allow the reaction mixture to cool to room temperature.

-

Acidify the mixture with dilute sulfuric acid.

-

Reflux the acidified mixture for 30 minutes.

-

Reduce the excess permanganate by the careful addition of a small amount of sodium metabisulfite until the solution becomes colorless.

-

Extract the aqueous layer with dichloromethane to isolate the this compound.

-

Purify the product by recrystallization or other suitable chromatographic techniques.

Protocol for Method 2: Metalloporphyrin Catalytic Oxidation

This protocol is based on the method described in patent CN104860901B.[1]

Materials:

-

2-Methylbenzothiazole (0.57 g)

-

Sodium hydroxide (2 g)

-

Tetrakis-(p-methoxyphenyl) iron porphyrin (1.0 x 10⁻³ g)

-

Ethanol (30 mL)

-

Oxygen gas

-

Ultrapure water

-

Hydrochloric acid

Procedure:

-

In a high-pressure reactor, combine 2-methylbenzothiazole, sodium hydroxide, and tetrakis-(p-methoxyphenyl) iron porphyrin.

-

Add ethanol as the solvent.

-

Pressurize the reactor with oxygen to 1.6 MPa.

-

Heat the reaction mixture to 120°C and maintain for 8 hours with stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Dilute the reaction mixture with ultrapure water.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate to obtain the crude this compound.

-

Purify the product by recrystallization.

Visualized Workflows and Pathways

To provide a clearer understanding of the chemical transformation and experimental processes, the following diagrams are provided.

Conclusion

The synthesis of this compound from 2-methylbenzothiazole can be effectively achieved through either potassium permanganate oxidation or a greener catalytic oxidation using metalloporphyrins. The choice between these methods will be guided by the specific requirements of the research, including desired yield, scalability, and environmental considerations. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process and support the ongoing development of novel benzothiazole-based therapeutics.

References

The Multifaceted Therapeutic Potential of Benzothiazole-2-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] In particular, derivatives of benzothiazole-2-carboxylic acid have garnered significant attention for their potential in developing novel therapeutic agents against a range of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3] This technical guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

This compound derivatives have demonstrated significant potential as anticancer agents, primarily by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[4][5] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and growth.[4][6]

Quantitative Anticancer Data

The cytotoxic effects of various benzothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. A lower IC₅₀ value indicates a more potent compound.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| KC12 | Benzothiazole Derivative | MDA-MB-231 (Breast Cancer) | 6.13 | [7] |

| KC21 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | 10.77 | [7] |

| KC30 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | 12.86 | [7] |

| FDI-6 (Reference) | Known FOXM1 Inhibitor | MDA-MB-231 (Breast Cancer) | 20.79 | [7] |

| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HCT-116 (Colorectal Carcinoma) | 5.61 | [7] |

| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HEPG-2 (Hepatocellular Carcinoma) | 8.24 | [7] |

| Sorafenib (Reference) | Kinase Inhibitor | HEPG-2 (Hepatocellular Carcinoma) | 4.52 | [7] |

| Compound A | 2-substituted benzothiazole | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [6] |

| Compound B | 2-substituted benzothiazole | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [6] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound derivatives (test compounds)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds). Incubate for another 48-72 hours.[7]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][7]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

IC₅₀ Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[7]

Caption: Workflow for determining the anticancer activity of benzothiazole derivatives using the MTT assay.

Signaling Pathways in Anticancer Activity

The anticancer effects of benzothiazole derivatives are often mediated through the modulation of critical signaling pathways that regulate cell proliferation, apoptosis, and inflammation. One such key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is frequently dysregulated in cancer.[6]

Caption: Benzothiazole derivatives can inhibit the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival.

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiazole derivatives have demonstrated significant antimicrobial activity against a wide range of pathogenic bacteria and fungi.[1][8] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase, thereby disrupting critical cellular processes.[9]

Quantitative Antimicrobial Data

The antimicrobial efficacy of benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Derivative Class | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |

| A1 | Benzothiazole Derivative | 12.5 | 25 | 12.5 | [10] |

| A2 | Benzothiazole Derivative | 25 | 50 | 25 | [10] |

| A9 | Benzothiazole Derivative | 12.5 | 25 | 12.5 | [10] |

| Ciprofloxacin (Standard) | Antibiotic | 6.25 | 6.25 | - | [10] |

| Amphotericin-B (Standard) | Antifungal | - | - | 6.25 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivatives (test compounds)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[7]

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[7]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.[7]

Caption: A generalized workflow for determining the antimicrobial activity of benzothiazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several benzothiazole derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.[11][12] A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema assay in rats.[11][12]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often expressed as the percentage of inhibition of edema compared to a control group.

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | 100 | 78.13 | [11] |

| Bt7 (6-methoxy-1,3-benzothiazole-2-amine) | 100 | 78.13 | [11] |

| Diclofenac sodium (Standard) | 10 | 85.25 | [11] |

| 17c | 10 | 80 | [12] |

| 17i | 10 | 78 | [12] |

| Celecoxib (Standard) | 10 | 82 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation.[11][12]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

This compound derivatives (test compounds)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug to the rats orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][13]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13]

-

Calculation of Edema and Inhibition:

-

The volume of edema is calculated as the difference between the paw volume at a specific time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated as: [(Vc - Vt) / Vc] × 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

-

Caption: Workflow for the in vivo evaluation of anti-inflammatory activity using the carrageenan-induced paw edema model.

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound and its derivatives can be achieved through various chemical routes. A common method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[13][14]

Caption: A generalized schematic for the synthesis of this compound derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this technical guide highlight their potential as lead compounds in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Further research focusing on structure-activity relationships and in vivo efficacy studies is warranted to fully elucidate their therapeutic potential and advance these promising molecules towards clinical applications.

References

- 1. inotiv.com [inotiv.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling Pathway Diagram [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

The Pharmacological Profile of the Benzothiazole-2-Carboxylic Acid Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a multitude of therapeutic areas. This technical guide focuses specifically on the pharmacological profile of the benzothiazole-2-carboxylic acid scaffold, a key subset of benzothiazole derivatives characterized by a carboxylic acid group at the 2-position. This moiety often serves as a crucial anchor for interacting with biological targets, influencing the overall pharmacological properties of the molecule. This document provides a comprehensive overview of its diverse activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Diverse Pharmacological Activities

The this compound scaffold and its derivatives have been extensively studied and have shown promising activity in several key therapeutic areas. These include oncology, infectious diseases, inflammation, and neurodegenerative disorders. The structural versatility of the benzothiazole nucleus allows for modifications that can fine-tune its biological activity, selectivity, and pharmacokinetic properties.[1][2][3][4][5]

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzothiazole derivatives.[6][7][8][9] Compounds bearing the this compound scaffold have been shown to exhibit cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of various enzymes and signaling pathways crucial for cancer cell survival and proliferation, such as tyrosine kinases, topoisomerase II, and the NF-κB pathway.[10][11][12]

Antimicrobial Activity

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][13][14][15] Derivatives of this compound have demonstrated efficacy against a spectrum of pathogenic microorganisms, including bacteria and fungi. Their mode of action can involve the inhibition of essential microbial enzymes like DNA gyrase, dihydropteroate synthase (DHPS), and fungal lanosterol 14α-demethylase (CYP51).[14][16][17]

Anti-inflammatory Activity

Several benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[10][18][19] The mechanism underlying this activity often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the downregulation of pro-inflammatory signaling pathways like the NF-κB pathway.[10][12][19]

Neuroprotective Activity

Emerging research has highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[20][21][22] Certain derivatives have shown the ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the management of these conditions.[1][20] Their antioxidant properties may also contribute to their neuroprotective effects by mitigating oxidative stress, a known factor in neuronal damage.[22]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a comparative overview of the in vitro potency of representative benzothiazole derivatives.

Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |

| KC12 | Benzothiazole Derivative | MDA-MB-231 (Breast Cancer) | 6.13 | [23] |

| KC21 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | 10.77 | [23] |

| KC30 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | 12.86 | [23] |

| FDI-6 (Reference) | Known FOXM1 Inhibitor | MDA-MB-231 (Breast Cancer) | 20.79 | [23] |

| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HCT-116 (Colorectal Carcinoma) | 5.61 | [23] |

| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HEPG-2 (Hepatocellular Carcinoma) | 7.12 | [23] |

| 41 | Methoxybenzamide Benzothiazole | Various | 1.1 - 8.8 | [6] |

| 42 | Chloromethylbenzamide Benzothiazole | Various | 1.1 - 8.8 | [6] |

| 29 | Bromopyridine Acetamide Benzothiazole | SKRB-3 (Breast Cancer) | 0.0012 | [6] |

| 29 | Bromopyridine Acetamide Benzothiazole | SW620 (Colon Adenocarcinoma) | 0.0043 | [6] |

| 29 | Bromopyridine Acetamide Benzothiazole | A549 (Lung Carcinoma) | 0.044 | [6] |

| 29 | Bromopyridine Acetamide Benzothiazole | HepG2 (Hepatocellular Carcinoma) | 0.048 | [6] |

| 51 | Dichlorophenyl Chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [6][9] |

| 4 | Benzothiazole Derivative | 60 Human Tumor Cell Lines | 0.683 - 4.66 | [7] |

| 4e | Benzothiazole Acylhydrazone | A549 (Lung Carcinoma) | 0.03 | [11] |

| 4d | Benzothiazole Acylhydrazone | C6 (Glioma) | 0.03 | [11] |

| 4h | Benzothiazole Acylhydrazone | C6 (Glioma) | 0.03 | [11] |

Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives

| Compound ID | Target Organism | MIC (mM) | Citation |

| 16c | S. aureus | 0.025 | [16] |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments frequently cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[23]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized benzothiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to various antimicrobial compounds.[1]

-

Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.

-

Inoculation: The solidified agar plates are uniformly inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Escherichia coli).[1]

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[1] Control discs with the solvent alone and a standard antibiotic (e.g., Ciprofloxacin) are also prepared.[1][3]

-

Incubation: The discs are placed on the surface of the inoculated agar plates, which are then incubated at 37°C for 24 hours.[1]

-

Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is employed to screen for potential inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[1]

-

Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) and a substrate (e.g., acetylthiocholine iodide) are prepared in a suitable buffer.[1]

-

Inhibitor Preparation: The test compounds (benzothiazole derivatives) are dissolved in a suitable solvent to prepare a range of concentrations.[1]

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the AChE enzyme, the test compound, and a chromogenic reagent like DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).[1]

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The activity of the enzyme is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.[1] The rate of the reaction is proportional to the enzyme activity, and a decrease in the rate in the presence of the test compound indicates inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacological evaluation of the this compound scaffold.

Caption: A generalized workflow for the discovery and evaluation of novel benzothiazole derivatives.

Caption: Postulated anti-inflammatory signaling pathway modulated by benzothiazole derivatives.

Conclusion

The this compound scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The continued exploration of structure-activity relationships, coupled with the elucidation of their mechanisms of action at a molecular level, will undoubtedly pave the way for the discovery of new and effective drugs based on this remarkable heterocyclic core. Further in vivo studies are warranted to translate the promising in vitro findings into clinical applications.[3][15][23]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. jchr.org [jchr.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. jchr.org [jchr.org]

- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents[v1] | Preprints.org [preprints.org]

- 20. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Benzothiazole-2-carboxylic Acid: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole-2-carboxylic acid, a heterocyclic compound featuring a benzene ring fused to a thiazole ring with a carboxylic acid moiety at the 2-position, has emerged as a privileged building block in organic synthesis. Its unique structural features and reactivity have positioned it as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data on biological activities, and visualizations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field.

Introduction

The benzothiazole core is a prominent structural motif found in a wide range of biologically active compounds, including approved drugs and investigational agents.[1][2][3] The presence of this heterocyclic system often imparts desirable pharmacological properties, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][4][5] this compound, as a readily functionalizable derivative, offers a convenient entry point for the synthesis of diverse libraries of compounds with therapeutic potential. The carboxylic acid group can be easily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6][7]

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[8] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₂S | [9] |

| Molecular Weight | 179.20 g/mol | [9] |

| Melting Point | 184-185 °C | [10] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | [8] |

| pKa | ~3-4 (estimated for the carboxylic acid) | N/A |

| Appearance | White to light yellow powder | [8] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Oxidation of 2-Methylbenzothiazole

One common method involves the oxidation of the readily available 2-methylbenzothiazole. Various oxidizing agents can be employed, with potassium permanganate being a classical choice.[11]

Experimental Protocol: Oxidation of 2-Methylbenzothiazole with Potassium Permanganate [11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-methylbenzothiazole (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) (excess, typically 3-4 equivalents) in water to the stirred suspension. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford the pure this compound.[12]

A patent also describes a method using oxygen or hydrogen peroxide as the oxidant in the presence of a metalloporphyrin catalyst, offering a greener alternative.[13]

Condensation of 2-Aminothiophenol with Oxalic Acid Derivatives

Another versatile approach is the condensation of 2-aminothiophenol with a two-carbon electrophile, such as oxalic acid or its derivatives. This method directly constructs the benzothiazole ring with the desired carboxylic acid functionality.

This compound as a Synthetic Building Block

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation, a key reaction in the synthesis of many biologically active compounds. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent like N-hydroxybenzotriazole (HOBt) are commonly employed.[3][14][15]

Experimental Protocol: General Procedure for Amide Coupling [15][16]

-

Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) at 0 °C, add HOBt (1.1-1.5 equivalents).

-

Activation: Add EDCI·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure amide derivative.

This amide coupling strategy has been extensively used to synthesize a wide array of benzothiazole-2-carboxamides with diverse biological activities.

Biological Applications and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

A substantial body of research has highlighted the anticancer properties of benzothiazole derivatives. Many of these compounds exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer.[2]

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[17] Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development. Several benzothiazole derivatives have been identified as potent inhibitors of this pathway.[8][18]

Below is a diagram illustrating the inhibition of the PI3K/AKT/mTOR pathway by a generic benzothiazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. ricerca.unich.it [ricerca.unich.it]

- 11. CN104860901B - Preparation method of this compound - Google Patents [patents.google.com]

- 12. CN105198835B - The synthesis technique of the formic acid of benzothiazole 2 - Google Patents [patents.google.com]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Ubiquitous Benzothiazole: An In-depth Guide to its Natural Occurrence and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] While a vast number of synthetic benzothiazole derivatives have been developed, nature itself is a prolific source of these intriguing compounds. Found in organisms ranging from the humble firefly to deep-sea sponges, naturally occurring benzothiazoles exhibit a remarkable array of biological functions, from bioluminescence to potent antitumor activity.[1][2] This technical guide provides a comprehensive overview of benzothiazole-containing compounds of natural origin, detailing their sources, biological activities, and the experimental methodologies used for their study.

Naturally Occurring Benzothiazole-Containing Compounds

Benzothiazole alkaloids, though relatively rare, are found in a variety of terrestrial and marine life.[2] Their structural complexity ranges from simple derivatives to intricate polycyclic systems. A summary of notable naturally occurring benzothiazole compounds and their sources is presented below.

| Compound | Natural Source(s) | Organism Type |

| Benzothiazole | Tea leaves (Camellia sinensis), Cranberries, Aspergillus clavatus, Micrococcus sp. | Plant, Fungus, Bacterium |

| Firefly Luciferin | Fireflies (e.g., Luciola cruciata), Click Beetles | Insect |

| Dercitin | Dercitus species sponge | Marine Sponge |

| Nordercitin, Dercitamine, Dercitamide, Cyclodercitin | Dercitus sp. and Stellata sp. sponges | Marine Sponge |

| Thiazo-rifamycins (e.g., Rifamycin P, Rifamycin Q) | Nocardia mediterranei (mutant strains) | Bacterium |

| 6-Hydroxybenzothiazole-5-acetic acid | Actinosynnema sp., Paecilomyces lilacinus | Bacterium, Fungus |

| Violatinctamine | Cystodytes cf. violatinctus | Marine Tunicate |

| Erythrazole A and B | Erythrobacter sp. | Marine Bacterium |

Biosynthesis and Biological Signaling Pathways

The natural production of benzothiazoles often involves unique biosynthetic pathways. Understanding these pathways and how the resulting compounds interact with biological systems is crucial for drug development.

Biosynthesis of Firefly Luciferin

The bioluminescence of fireflies is a classic example of a biological process involving a benzothiazole. The light-emitting molecule, D-luciferin, is synthesized in the firefly's lantern. The proposed biosynthetic pathway involves the condensation of two molecules of L-cysteine with p-benzoquinone (or its precursor, 1,4-hydroquinone), accompanied by decarboxylation.[3][4]

Mechanism of Action: Dercitin and DNA Intercalation

Dercitin, a cytotoxic alkaloid from a marine sponge, exerts its antitumor effects primarily through DNA intercalation.[5] This interaction disrupts DNA and RNA synthesis, leading to cell death.[5] This mechanism is a common feature of many planar aromatic alkaloids used in cancer chemotherapy.

Modulation of MAPK Signaling Pathway by Marine Alkaloids

Marine alkaloids, as a class, have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][6] The MAPK cascade (including ERK, JNK, and p38) is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[3][6] While the specific interactions of most benzothiazole alkaloids with this pathway are still under investigation, it represents a promising area for future research.

Quantitative Bioactivity Data

The biological activity of naturally occurring benzothiazoles has been quantified in various studies. The following table summarizes some of the key findings, providing a basis for comparison and further investigation.

| Compound | Bioactivity | Cell Line / Organism | Measurement | Value |

| Dercitin | Cytotoxicity | P388 (murine leukemia) | IC50 | 63-150 nM[5] |

| Cytotoxicity | Human leukemia, lung, and colon tumor cells | IC50 | 63-150 nM[5] | |

| Erythrazole B | Cytotoxicity | H1325 (NSCLC) | IC50 | 1.5 µM[7] |

| Cytotoxicity | H2122 (NSCLC) | IC50 | 2.5 µM[7] | |

| Cytotoxicity | HCC366 (NSCLC) | IC50 | 6.8 µM[7] | |

| Rifamycin S derivatives | Antitubercular | Mycobacterium tuberculosis | MIC | Varies[8] |

| Thiazole derivatives | Antimicrobial | MRSA and S. aureus | MIC | Varies[9] |

NSCLC: Non-Small Cell Lung Cancer

Experimental Methodologies

The isolation and characterization of benzothiazole-containing compounds from natural sources require a combination of extraction, chromatographic, and spectroscopic techniques.

General Workflow for Isolation and Purification

A typical experimental workflow for the isolation of a benzothiazole natural product involves bioassay-guided fractionation. This process starts with a crude extract from the source organism, which is then separated into fractions that are tested for biological activity. The most active fractions undergo further purification until the pure compound is isolated.

Isolation Protocols: A Note on Practical Application

Detailed, step-by-step protocols for the extraction and isolation of specific natural products are often not fully disclosed in scientific literature. However, the general principles are consistent.

-

Extraction of Dercitin from Dercitus sp. sponge: The sponge is extracted with a mixture of NH4OH and CH2Cl2. The crude extract is then purified using counter-current chromatography (CCC) to yield dercitin.[10]

-

Isolation of Erythrazoles from Erythrobacter sp.: Bioassay-guided fractionation of the bacterial extract is performed to isolate erythrazoles A and B.[11]

-

Isolation of Violatinctamine from Cystodytes cf. violatinctus: The tunicate is extracted with a mixture of ethyl acetate, methanol, and water. The resulting crude extract is partitioned, and the CH2Cl2 fraction is subjected to chromatography on Sephadex LH-20, followed by further purification on a silica gel column to yield violatinctamine.[12]

Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns can give clues about the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems.

Conclusion

Naturally occurring benzothiazole-containing compounds represent a structurally diverse and biologically significant class of molecules. From the well-known firefly luciferin to potent marine-derived alkaloids, these compounds offer unique scaffolds for drug discovery and development. While the isolation and characterization of these often rare molecules present significant challenges, the potential rewards in the form of novel therapeutic agents are substantial. Further exploration of the vast biodiversity of our planet will undoubtedly uncover new benzothiazole natural products with exciting and valuable biological activities.

References

- 1. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]

- 4. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity and nucleic acid binding properties of dercitin, a new acridine alkaloid isolated from a marine Dercitus species sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythrazoles A-B, cytotoxic benzothiazoles from a marine-derived Erythrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of novel substituted 8-amino, 8-thio, and 1,8-pyrazole congeners of antitubercular rifamycin S and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Erythrazoles A-B, Cytotoxic Benzothiazoles from a Marine-Derived Erythrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzothiazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring, serves as a pivotal scaffold in the realm of medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities and structural versatility, which allows for interaction with a diverse range of biological targets.[1][3] This privileged structure is present in several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, highlighting its therapeutic relevance.[2][4] The broad biological activities of benzothiazole derivatives encompass anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects, making them a subject of intensive research in drug discovery and development.[5][6]

Chemical Properties and Synthesis

The benzothiazole core is a planar aromatic system, and its chemical reactivity allows for substitutions at various positions, enabling the modulation of its physicochemical and pharmacological properties.[7] The unique methine center in the thiazole ring is a key site for chemical modification.[8]

A common and established method for the synthesis of the benzothiazole skeleton involves the condensation of 2-aminothiophenols with various electrophilic reagents such as carboxylic acids, acyl chlorides, aldehydes, or nitriles.[7][9] Green chemistry approaches for the synthesis of benzothiazole derivatives have also been developed, utilizing environmentally benign solvents like glycerol and catalyst-free conditions.

Anticancer Activity of Benzothiazole Derivatives

A significant area of investigation for benzothiazole derivatives is their potential as anticancer agents. These compounds have demonstrated potent in vitro and in vivo antitumor activities against a multitude of cancer cell lines, including those of the breast, colon, lung, and prostate.[6][10] The anticancer mechanisms of action are varied and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][8]

Quantitative Data on Anticancer Activity

The antiproliferative activity of various benzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the tables below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |

| 12 | HT29 (Colon) | 0.015 | - | - | [10] |

| H460 (Lung) | 0.28 | - | - | [10] | |

| A549 (Lung) | 1.53 | - | - | [10] | |

| MDA-MB-231 (Breast) | 0.68 | - | - | [10] | |

| 29 | SKRB-3 (Breast) | 0.0012 | - | - | [10] |

| SW620 (Colon) | 0.0043 | - | - | [10] | |

| A549 (Lung) | 0.044 | - | - | [10] | |

| HepG2 (Liver) | 0.048 | - | - | [10] | |

| 34 | Colo205 (Colon) | 5.04 | Etoposide | - | [10] |

| U937 (Lymphoma) | 13.9 | Etoposide | - | [10] | |

| MCF-7 (Breast) | 30.67 | Etoposide | - | [10] | |

| A549 (Lung) | 30.45 | Etoposide | - | [10] | |

| 41 | Various | 1.1 - 8.8 | Cisplatin | - | [10] |

| 42 | Various | 1.1 - 8.8 | Cisplatin | - | [10] |

| 55 | HT-29 (Colon) | 0.024 | - | - | [10] |

| H460 (Lung) | 0.29 | - | - | [10] | |

| A549 (Lung) | 0.84 | - | - | [10] | |

| MDA-MB-231 (Breast) | 0.88 | - | - | [10] | |

| Compound A (nitro-substituted) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | Sorafenib | 10 (48h) | [2] |

| Compound B (fluoro-substituted) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | Sorafenib | 10 (48h) | [2] |

| 4a | PANC-1 (Pancreatic) | 27 ± 0.24 | Gemcitabine | 52 ± 0.72 | [9] |

| 4b | PANC-1 (Pancreatic) | 35 ± 0.51 | Gemcitabine | 52 ± 0.72 | [9] |

Signaling Pathways in Anticancer Action

Benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Two such critical pathways are the NF-κB and the interconnected AKT/ERK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[2] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[2] Certain 2-substituted benzothiazole derivatives have been shown to inhibit the proliferation of hepatocellular carcinoma cells by modulating the NF-κB/COX-2/iNOS signaling pathway.[2]

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

AKT/ERK Signaling Pathway

The PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways are central to regulating cell proliferation, survival, and metabolism, and their concurrent activation is common in many cancers.[1] Crosstalk between these two pathways plays a significant role in tumorigenesis and drug resistance.[10] Some benzothiazole derivatives have been found to inhibit both the AKT and ERK signaling pathways in cancer cells.[11]

References

- 1. calonmedical.com [calonmedical.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

Spectroscopic Analysis of Benzothiazole-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Benzothiazole-2-carboxylic acid, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, outlines experimental protocols for data acquisition, and presents a logical workflow for its synthesis and characterization.

Introduction

This compound is a heterocyclic compound incorporating a benzothiazole core functionalized with a carboxylic acid group at the 2-position. The benzothiazole moiety is a prominent scaffold in a multitude of pharmacologically active compounds. The addition of a carboxylic acid group provides a handle for further chemical modification and can significantly influence the molecule's physicochemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and development settings.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~13.0 - 14.0 | Singlet, broad | COOH |

| ~8.2 - 8.4 | Doublet | Ar-H |

| ~8.0 - 8.2 | Doublet | Ar-H |

| ~7.6 - 7.8 | Triplet | Ar-H |

| ~7.5 - 7.7 | Triplet | Ar-H |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and concentration. The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~150 - 155 | C2 (Thiazole Ring) |

| ~135 - 140 | Quaternary Ar-C |

| ~125 - 130 | Ar-CH |

| ~120 - 125 | Ar-CH |

Note: The chemical shifts are approximate and based on data for related benzothiazole derivatives. A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database, though the specific data was not retrieved in the search[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~3100 - 3000 | C-H stretch (Aromatic) | Medium |

| ~1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong |

| ~1600 - 1450 | C=C stretch (Aromatic) | Medium to Strong |

| ~1300 - 1200 | C-O stretch (Carboxylic Acid) | Medium |

| ~1200 - 1000 | In-plane C-H bend (Aromatic) | Medium |

| ~900 - 650 | Out-of-plane C-H bend (Aromatic) | Strong |

Note: The characteristic broad O-H stretch of the carboxylic acid is a key diagnostic feature in the IR spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound, based on methods reported for similar compounds[2][3][4].

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Dimethyl sulfoxide (DMSO-d₆) is often a suitable choice due to the potential for hydrogen bonding with the carboxylic acid proton[4].

-

Instrumentation: Utilize a high-field NMR spectrometer, for example, a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher[4].

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS)[2].

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.